1,3-Difluoro-2-propanol
Overview
Description
1,3-Difluoro-2-propanol is an organic compound with the chemical formula C3H6F2O. It is a metabolic poison that disrupts the citric acid cycle and is commonly used as a rodenticide. This compound is a colorless liquid with a distinct odor and is known for its high toxicity .
Scientific Research Applications
1,3-Difluoro-2-propanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of other fluorinated compounds, such as 1,3-difluoroacetone.
Biology: It is studied for its toxicological effects and potential antidotes, such as 4-methylpyrazole.
Medicine: Research is conducted on its potential use as a metabolic inhibitor in cancer therapy.
Industry: It is used in the production of rodenticides and other pest control products.
Mechanism of Action
Target of Action
1,3-Difluoro-2-propanol primarily targets the citric acid cycle , a crucial metabolic pathway in organisms . This cycle is essential for the production of energy in the form of ATP, and disruption of this cycle can lead to significant metabolic disturbances.
Mode of Action
The compound acts as a metabolic poison , disrupting the citric acid cycle . It is similar in action to sodium fluoroacetate, another potent disruptor of the citric acid cycle
Biochemical Pathways
By disrupting the citric acid cycle, this compound affects a wide range of downstream biochemical pathways. The citric acid cycle is central to cellular respiration, and its disruption can lead to a decrease in ATP production, affecting numerous cellular processes that rely on this vital energy source .
Result of Action
The primary result of this compound’s action is the disruption of the citric acid cycle, leading to a decrease in ATP production . This can cause a wide range of effects, depending on the extent of exposure and the specific tissues affected. In severe cases, it can lead to metabolic acidosis and death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound is used as a rodenticide, and its effectiveness can vary depending on the specific environment in which it is used . .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1,3-Difluoro-2-propanol disrupts the citric acid cycle, a crucial biochemical reaction in organisms
Cellular Effects
The compound exerts its effects on various types of cells by disrupting the citric acid cycle . This disruption can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a metabolic poison. It disrupts the citric acid cycle, which is essential for energy production in cells
Dosage Effects in Animal Models
It is known to be used as a rodenticide, indicating that it has toxic effects at certain doses .
Metabolic Pathways
This compound is involved in disrupting the citric acid cycle
Preparation Methods
1,3-Difluoro-2-propanol can be synthesized through various methods. One common synthetic route involves the reaction of 1,1,1,3,3,3-hexafluoro-2-propanol with hydrogen chloride, followed by hydration with a fluoride source . Another method involves the reaction of epichlorohydrin with potassium hydrogen fluoride in diethylene glycol at elevated temperatures (160-170°C), followed by distillation to obtain the pure compound .
Chemical Reactions Analysis
1,3-Difluoro-2-propanol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form 1,3-difluoroacetone.
Reduction: It can be reduced to form 1,3-difluoropropane.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles, such as cyanide, chloride, and fluoride ions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium cyanide. The major products formed from these reactions include 1,3-difluoroacetone, 1,3-difluoropropane, and various substituted derivatives .
Comparison with Similar Compounds
1,3-Difluoro-2-propanol is similar to other fluorinated alcohols and rodenticides, such as:
1-Chloro-3-fluoro-2-propanol: Another component of the rodenticide Gliftor.
Sodium fluoroacetate: A well-known rodenticide that also disrupts the citric acid cycle.
1,3-Difluoropropane: A reduced form of this compound.
The uniqueness of this compound lies in its dual fluorine substitution, which enhances its reactivity and toxicity compared to other similar compounds .
Properties
IUPAC Name |
1,3-difluoropropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F2O/c4-1-3(6)2-5/h3,6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDLUGWWIOGCNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CF)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060009 | |
Record name | 1,3-Difluoro-2-propanol | |
Source | EPA DSSTox | |
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Molecular Weight |
96.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
453-13-4 | |
Record name | 1,3-Difluoro-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=453-13-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,3-Difluoro-2-propanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000453134 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Difluoro-2-propanol | |
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Record name | 1,3-Difluoro-2-propanol | |
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Record name | 2-Propanol, 1,3-difluoro- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 1,3-Difluoro-2-propanol | |
Source | EPA DSSTox | |
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Record name | 1,3-difluoropropan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.561 | |
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Record name | 1,3-Difluoro-2-propanol | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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